
(3-(Bromomethyl)oxetan-3-YL)methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Bromomethyl)oxetan-3-YL)methyl methanesulfonate is a chemical compound with the molecular formula C₆H₁₁BrO₄S. It is known for its reactivity and is used in various chemical synthesis processes. The compound features a bromomethyl group attached to an oxetane ring, which is further connected to a methanesulfonate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Bromomethyl)oxetan-3-YL)methyl methanesulfonate typically involves the reaction of (3-(Bromomethyl)oxetan-3-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Bromomethyl)oxetan-3-YL)methyl methanesulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the reagents used, various oxidized or reduced forms of the compound can be obtained.
Aplicaciones Científicas De Investigación
(3-(Bromomethyl)oxetan-3-YL)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used to modify biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-(Bromomethyl)oxetan-3-YL)methyl methanesulfonate involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can be easily substituted by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical synthesis processes.
Comparación Con Compuestos Similares
Similar Compounds
- (3-(Bromomethyl)oxetan-3-yl)methanol
- (3-(Chloromethyl)oxetan-3-yl)methyl methanesulfonate
- (3-(Iodomethyl)oxetan-3-yl)methyl methanesulfonate
Uniqueness
(3-(Bromomethyl)oxetan-3-YL)methyl methanesulfonate is unique due to its combination of a bromomethyl group and a methanesulfonate group attached to an oxetane ring. This structure imparts specific reactivity and stability, making it valuable in various chemical synthesis applications.
Propiedades
Fórmula molecular |
C6H11BrO4S |
|---|---|
Peso molecular |
259.12 g/mol |
Nombre IUPAC |
[3-(bromomethyl)oxetan-3-yl]methyl methanesulfonate |
InChI |
InChI=1S/C6H11BrO4S/c1-12(8,9)11-5-6(2-7)3-10-4-6/h2-5H2,1H3 |
Clave InChI |
TYQIOEVNTKGBKZ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCC1(COC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


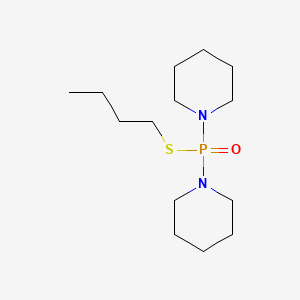
![1,1,1-Trifluoro-4-[(2-hydroxyethyl)amino]-4-(2-hydroxy-5-methylphenyl)but-3-(z)-ene-2-one](/img/structure/B13729965.png)
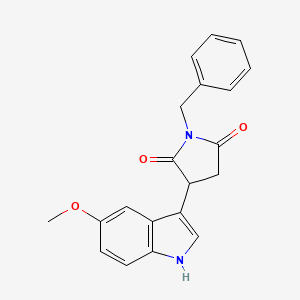
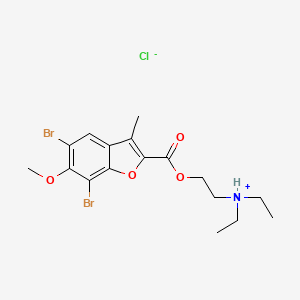

![N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide](/img/structure/B13729997.png)
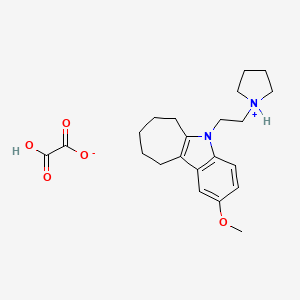


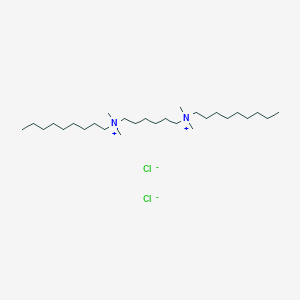
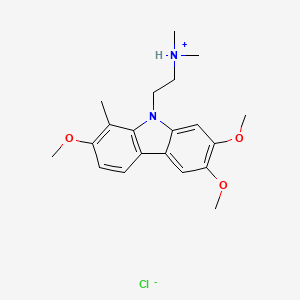
![Spiro[5.7]trideca-1,4-dien-3-one](/img/structure/B13730029.png)


